molecular formula C11H14BrN3O5 B555714 H-Asn-p-nitrobenzyl ester HBr CAS No. 3561-57-7

H-Asn-p-nitrobenzyl ester HBr

Cat. No.: B555714
CAS No.: 3561-57-7
M. Wt: 348.15 g/mol
InChI Key: GHBAUQLEMIMDES-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asn-p-nitrobenzyl ester hydrobromide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₅·HBr and a molecular weight of 34815This compound is typically found as an off-white powder and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-p-nitrobenzyl ester hydrobromide involves the esterification of asparagine with p-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of H-Asn-p-nitrobenzyl ester hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-Asn-p-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Asn-p-nitrobenzyl ester hydrobromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Asn-p-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active asparagine and p-nitrobenzyl alcohol. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Asparagine benzyl ester hydrobromide: Similar structure but lacks the nitro group.

    Asparagine p-nitrobenzyl ester hydrochloride: Similar structure but different counterion.

    Asparagine methyl ester hydrobromide: Similar ester group but different alcohol component.

Uniqueness

H-Asn-p-nitrobenzyl ester hydrobromide is unique due to the presence of the p-nitrobenzyl group, which imparts specific chemical properties and reactivity. The nitro group allows for additional chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2,4-diamino-4-oxobutanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAUQLEMIMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70637983
Record name (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3561-57-7
Record name NSC118522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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